![molecular formula C40H40Cl2N2 B12572588 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride CAS No. 297173-98-9](/img/structure/B12572588.png)
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride is a complex organic compound. It is known for its vibrant color properties and is often used in various scientific and industrial applications, particularly in the field of dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the chloro group and the formation of the cyclohexene ring. The final step involves the formation of the ethenyl linkage and the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions vary widely but often include derivatives with modified functional groups, which can alter the compound’s properties and applications.
Aplicaciones Científicas De Investigación
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of high-quality pigments for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with molecular targets, often through binding to specific sites on proteins or other molecules. This interaction can alter the function of the target molecule, leading to various biological effects. The pathways involved are complex and depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
4-Phenyl-1,2,4-triazoline-3,5-dione: Used in Diels-Alder reactions for isolating useful organic compounds.
Uniqueness
What sets 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride apart is its unique structure, which imparts specific optical and chemical properties. These properties make it particularly valuable in applications requiring precise colorimetric and chemical behavior.
Propiedades
Número CAS |
297173-98-9 |
|---|---|
Fórmula molecular |
C40H40Cl2N2 |
Peso molecular |
619.7 g/mol |
Nombre IUPAC |
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;chloride |
InChI |
InChI=1S/C40H40ClN2.ClH/c1-39(2)34(42(5)32-22-18-26-12-7-9-16-30(26)36(32)39)24-20-28-14-11-15-29(38(28)41)21-25-35-40(3,4)37-31-17-10-8-13-27(31)19-23-33(37)43(35)6;/h7-10,12-13,16-25H,11,14-15H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
OCMNNFAQKDCLFG-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.[Cl-] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=C(C(=CC=C5C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


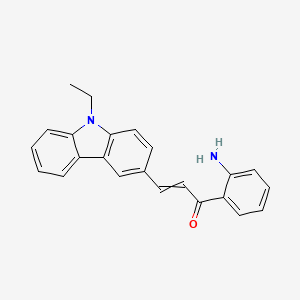
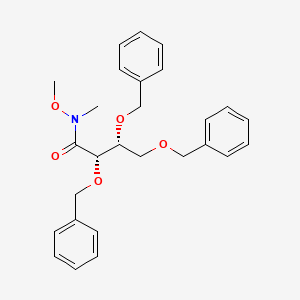
![Peroxide, bis[(undecafluorocyclohexyl)carbonyl]](/img/structure/B12572524.png)
![3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate](/img/structure/B12572533.png)
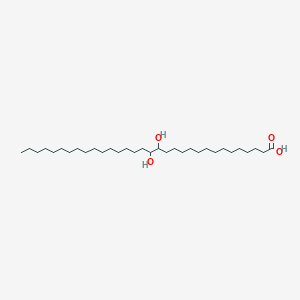
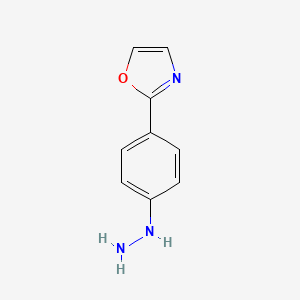
![Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane](/img/structure/B12572556.png)
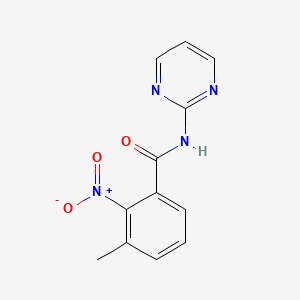
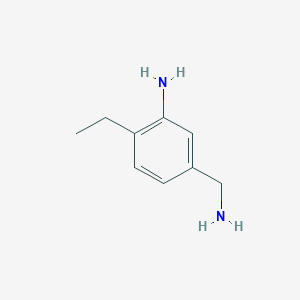
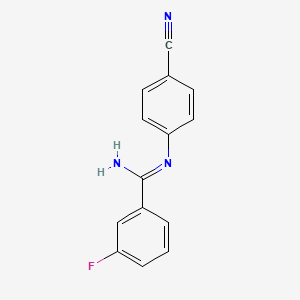
![2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid](/img/structure/B12572575.png)
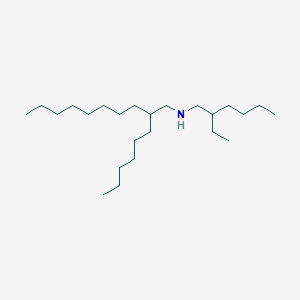
![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
![N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate](/img/structure/B12572581.png)
